
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with benzoyl, chloro, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the addition of benzoyl chloride and subsequent cyclization under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to the presence of both benzoyl and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro group, in particular, can enhance its antimicrobial properties compared to similar compounds without this substituent .
Propiedades
Número CAS |
63156-16-1 |
|---|---|
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
4-benzoyl-4-chloro-2,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-12(13,11(17)15(2)14-8)10(16)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
XALJAXVMKNRXIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1(C(=O)C2=CC=CC=C2)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)

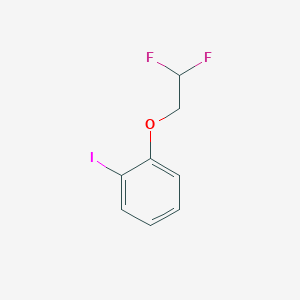
![3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B8722263.png)
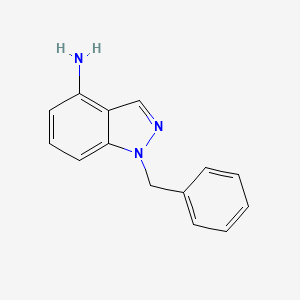
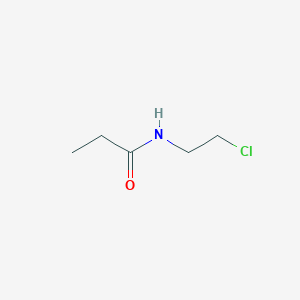
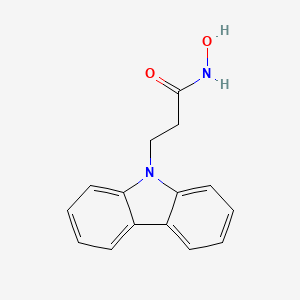
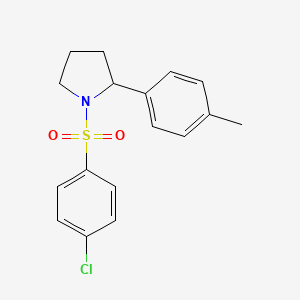

![{2-Chloro-6-[(phenylmethyl)oxy]phenyl}methanol](/img/structure/B8722302.png)
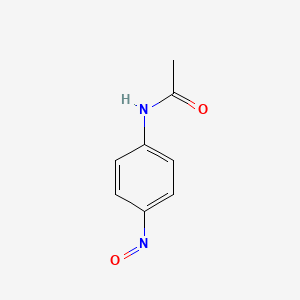
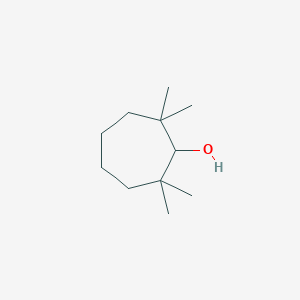
![methyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8722320.png)

